molecular formula C9H13NO2 B588831 2-(3-Methoxyphenoxy)ethanamine-d3 CAS No. 1329503-23-2

2-(3-Methoxyphenoxy)ethanamine-d3

Cat. No.: B588831
CAS No.: 1329503-23-2
M. Wt: 170.226
InChI Key: MWOLPDQWBBJNJU-FIBGUPNXSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methoxyphenoxy)ethanamine-d3 typically involves the reaction of 3-methoxyphenol with ethylene oxide to form 2-(3-methoxyphenoxy)ethanol. This intermediate is then reacted with ammonia or an amine source to yield 2-(3-methoxyphenoxy)ethanamine. The deuterated version, this compound, is synthesized by using deuterated reagents in place of their non-deuterated counterparts .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of deuterated reagents is crucial for maintaining the isotopic labeling required for research applications .

Chemical Reactions Analysis

Types of Reactions

2-(3-Methoxyphenoxy)ethanamine-d3 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce alcohols or secondary amines .

Scientific Research Applications

2-(3-Methoxyphenoxy)ethanamine-d3 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:

Mechanism of Action

The mechanism of action of 2-(3-Methoxyphenoxy)ethanamine-d3 involves its interaction with specific molecular targets and pathways. In metabolic studies, it acts as a tracer, allowing researchers to follow the movement and transformation of molecules within biological systems. Its stable isotope labeling ensures that it can be detected and quantified accurately using techniques like mass spectrometry and NMR spectroscopy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Methoxyphenoxy)ethanamine-d3 is unique due to its deuterium labeling, which provides enhanced stability and allows for precise tracking in research applications. This isotopic labeling distinguishes it from its non-deuterated counterparts and other similar compounds, making it invaluable in studies requiring high accuracy and sensitivity .

Properties

CAS No.

1329503-23-2

Molecular Formula

C9H13NO2

Molecular Weight

170.226

IUPAC Name

2-[3-(trideuteriomethoxy)phenoxy]ethanamine

InChI

InChI=1S/C9H13NO2/c1-11-8-3-2-4-9(7-8)12-6-5-10/h2-4,7H,5-6,10H2,1H3/i1D3

InChI Key

MWOLPDQWBBJNJU-FIBGUPNXSA-N

SMILES

COC1=CC(=CC=C1)OCCN

Synonyms

2-(m-Methoxyphenoxy)ethylamine-d3; 

Origin of Product

United States

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